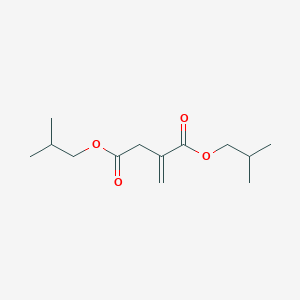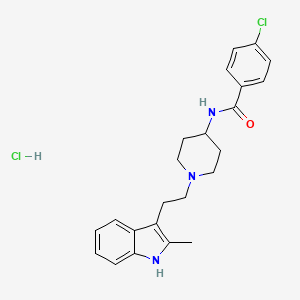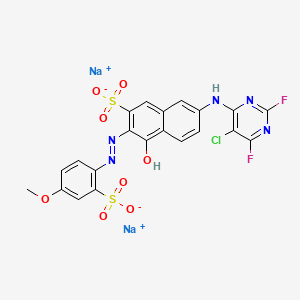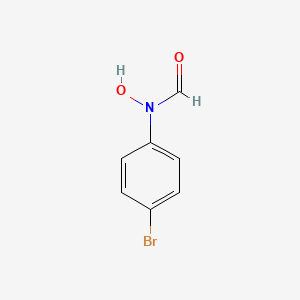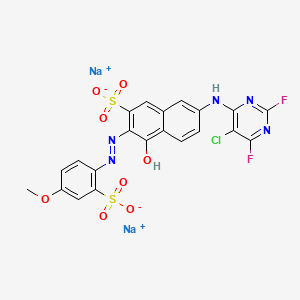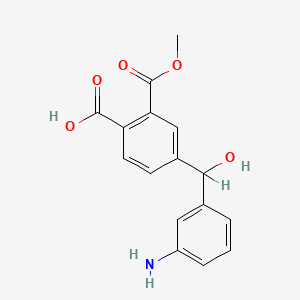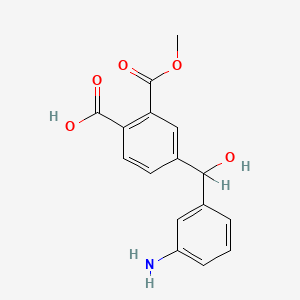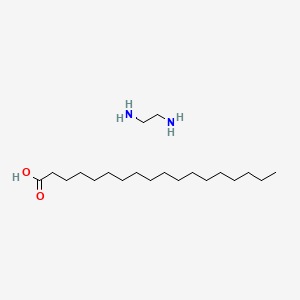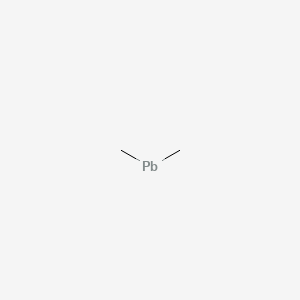
Plumbane, dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Plumbane, dimethyl- is an organolead compound with the chemical formula ( \text{C}_2\text{H}_6\text{Pb} ) It is a derivative of plumbane, where two hydrogen atoms are replaced by methyl groups
Vorbereitungsmethoden
The synthesis of plumbane, dimethyl- typically involves the reaction of lead(II) acetate with methylmagnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows:
[ \text{Pb(OAc)}_2 + 2 \text{CH}_3\text{MgBr} \rightarrow \text{Pb(CH}_3)_2 + 2 \text{Mg(OAc)Br} ]
In industrial settings, the production of plumbane, dimethyl- may involve more scalable methods, such as the use of lead(II) chloride and methyl lithium. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Plumbane, dimethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lead(IV) compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert it back to plumbane or other lower oxidation state lead compounds.
Substitution: It can undergo nucleophilic substitution reactions where the methyl groups are replaced by other functional groups. Common reagents include halogens and organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields lead(IV) oxide.
Wissenschaftliche Forschungsanwendungen
Plumbane, dimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organolead compounds. Its unique reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studies have explored its potential effects on biological systems, particularly its toxicity and interactions with cellular components.
Medicine: Research is ongoing to investigate its potential use in medical imaging and as a therapeutic agent, although its toxicity poses significant challenges.
Industry: It is used in the production of lead-based materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism by which plumbane, dimethyl- exerts its effects involves its interaction with cellular components. It can bind to proteins and enzymes, disrupting their normal function. The compound’s toxicity is primarily due to its ability to interfere with cellular metabolism and induce oxidative stress. The molecular targets include thiol-containing enzymes and DNA.
Vergleich Mit ähnlichen Verbindungen
Plumbane, dimethyl- can be compared with other organolead compounds such as:
Tetraethyllead: Used as an anti-knock agent in gasoline, it has similar toxicity concerns but different applications.
Trimethyllead chloride: Another organolead compound with distinct chemical properties and uses.
Lead tetraacetate: Used as an oxidizing agent in organic synthesis, it differs in its reactivity and applications.
Eigenschaften
CAS-Nummer |
21774-13-0 |
|---|---|
Molekularformel |
C2H6Pb |
Molekulargewicht |
237 g/mol |
IUPAC-Name |
dimethyllead |
InChI |
InChI=1S/2CH3.Pb/h2*1H3; |
InChI-Schlüssel |
XKSLEJLZTDEXGB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Pb]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12809683.png)
